N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20129059
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5 |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10/h5-8,11H,3-4H2,1-2H3 |
| Standard InChI Key | FJDHWXDTUVLUOF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=CN(N=C2)C |
Introduction
Synthesis and Preparation
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine likely involves the reaction of 1-ethyl-1H-pyrazol-4-amine with a suitable reagent to introduce the methylpyrazolyl moiety. Common methods for forming such bonds include nucleophilic substitution reactions or reductive amination.
Biological Activity and Potential Applications
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data on N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is lacking, similar compounds have shown promise in these areas. For instance, benzofuran–pyrazole-based compounds have been studied for their antimicrobial and antioxidant activities .
Spectroscopic Analysis
Spectroscopic analysis, such as NMR and IR spectroscopy, would be essential for confirming the structure of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine. The 1H NMR spectrum would likely show signals corresponding to the ethyl and methyl groups, as well as the aromatic protons of the pyrazole rings. The 13C NMR would provide further confirmation by showing signals for the carbon atoms in these groups.
Safety and Handling
Handling of this compound should follow standard safety protocols for organic chemicals, including the use of protective clothing and gloves. While specific toxicity data is not available, pyrazole derivatives can be harmful if ingested or if they come into contact with skin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume